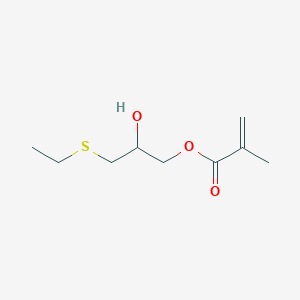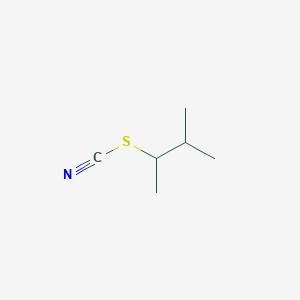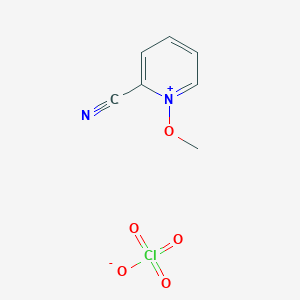
Pyridinium, 2-cyano-1-methoxy-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 2-cyano-1-methoxy-, perchlorate is a pyridinium salt with a cyano group at the 2-position and a methoxy group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-cyano-1-methoxy-, perchlorate typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 2-cyano-1-methoxypyridine with perchloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 2-cyano-1-methoxy-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the pyridinium salt into its corresponding reduced forms.
Substitution: The cyano and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts .
Applications De Recherche Scientifique
Pyridinium, 2-cyano-1-methoxy-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Pyridinium salts are used in various industrial processes, including as catalysts and intermediates in the production of fine chemicals
Mécanisme D'action
The mechanism of action of pyridinium, 2-cyano-1-methoxy-, perchlorate involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium chloride: A common pyridinium salt used in various chemical reactions.
Pyridinium bromide: Another pyridinium salt with similar properties but different reactivity due to the presence of bromide.
Pyridinium iodide: Known for its use in organic synthesis and as a reagent in various chemical processes.
Uniqueness
Pyridinium, 2-cyano-1-methoxy-, perchlorate is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
54212-22-5 |
|---|---|
Formule moléculaire |
C7H7ClN2O5 |
Poids moléculaire |
234.59 g/mol |
Nom IUPAC |
1-methoxypyridin-1-ium-2-carbonitrile;perchlorate |
InChI |
InChI=1S/C7H7N2O.ClHO4/c1-10-9-5-3-2-4-7(9)6-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
PVNDGZDABMHESF-UHFFFAOYSA-M |
SMILES canonique |
CO[N+]1=CC=CC=C1C#N.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


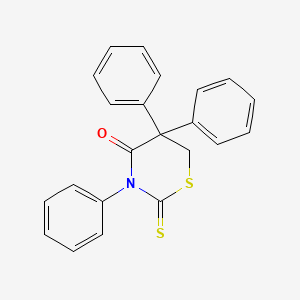
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
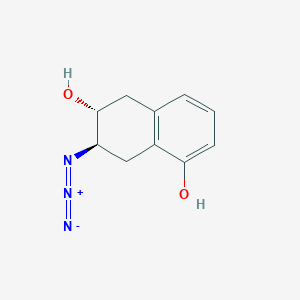

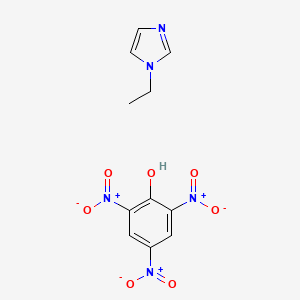
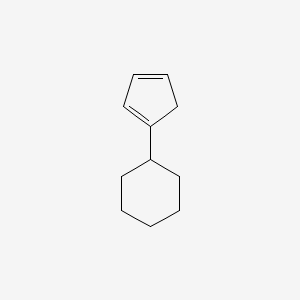
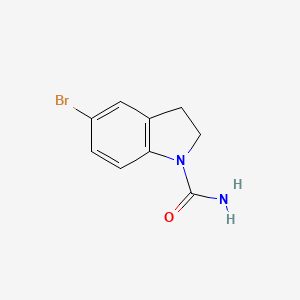
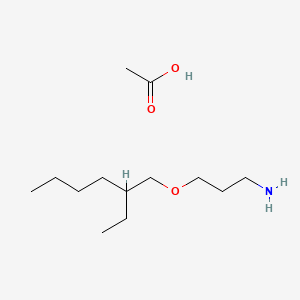
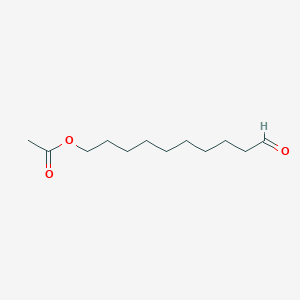
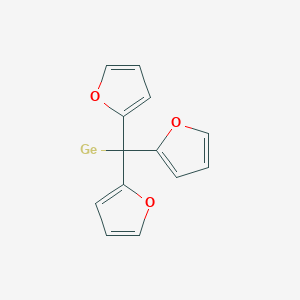
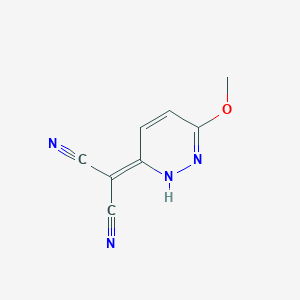
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
